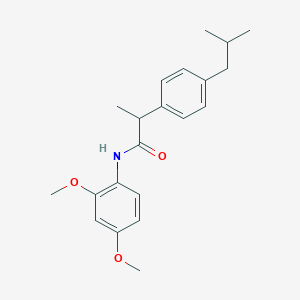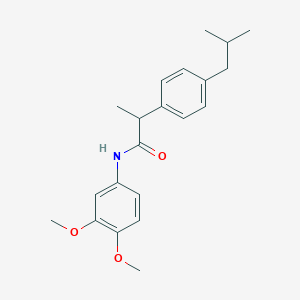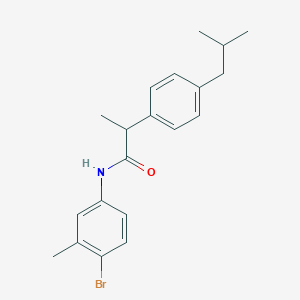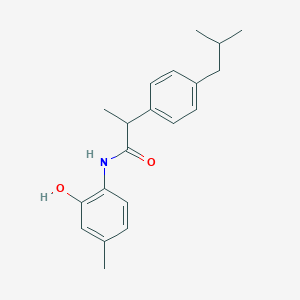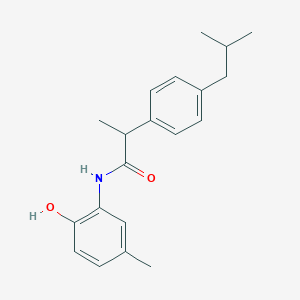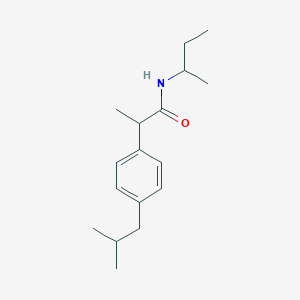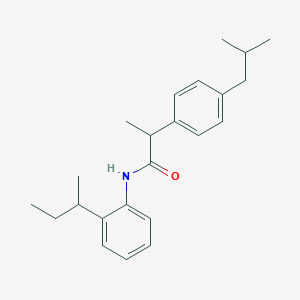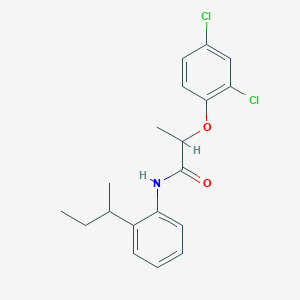
N-(2-sec-butylphenyl)-2-(2,4-dichlorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-sec-butylphenyl)-2-(2,4-dichlorophenoxy)propanamide, commonly known as 'Bispyribac sodium', is a herbicide that is widely used in agriculture to control weeds. It belongs to the chemical class of pyrimidinyl benzoates and is known for its selective action against grassy weeds.
Wirkmechanismus
Bispyribac sodium acts by inhibiting the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This results in the accumulation of toxic intermediates, leading to the death of the plant. Bispyribac sodium is selective towards grassy weeds as they have a higher requirement for branched-chain amino acids than broadleaf weeds.
Biochemical and Physiological Effects:
Bispyribac sodium has been shown to affect the metabolism of plants by altering the levels of various metabolites. It also induces oxidative stress and disrupts the cell membrane integrity of plants. Bispyribac sodium has been shown to affect the photosynthetic apparatus of plants, leading to a reduction in photosynthesis and ultimately, plant death.
Vorteile Und Einschränkungen Für Laborexperimente
Bispyribac sodium is a widely used herbicide in agriculture, and its mechanism of action has been extensively studied. It is also relatively easy to synthesize and can be obtained in large quantities. However, the use of Bispyribac sodium in lab experiments is limited due to its toxicity and potential environmental impact. Careful handling and disposal are necessary to minimize its impact on the environment.
Zukünftige Richtungen
Several future directions for research on Bispyribac sodium can be explored. These include investigating its potential for weed resistance and developing strategies to overcome it. The environmental impact of Bispyribac sodium can also be further studied to develop sustainable weed management practices. In addition, the use of Bispyribac sodium in combination with other herbicides can be explored to improve its efficacy and reduce the risk of weed resistance.
Conclusion:
In conclusion, Bispyribac sodium is a herbicide that is widely used in agriculture to control grassy weeds. Its mechanism of action involves the inhibition of branched-chain amino acid biosynthesis in plants. Bispyribac sodium has been extensively studied for its herbicidal properties, and its environmental impact and potential for weed resistance have also been investigated. Further research on Bispyribac sodium can provide valuable insights into sustainable weed management practices.
Synthesemethoden
Bispyribac sodium is synthesized by reacting 2,4-dichlorophenoxyacetic acid with sec-butylamine to obtain the intermediate N-(2-sec-butylphenyl)-2-(2,4-dichlorophenoxy)acetamide. This intermediate is then treated with sodium hydroxide to obtain the final product, Bispyribac sodium. The synthesis method is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
Bispyribac sodium has been extensively studied for its herbicidal properties. It is known to be effective against various grassy weeds, including barnyardgrass, foxtail, and crabgrass. Several studies have also investigated the environmental impact of Bispyribac sodium and its potential for weed resistance. In addition, Bispyribac sodium has been evaluated for its phytotoxicity on non-target crops and its compatibility with other herbicides.
Eigenschaften
Molekularformel |
C19H21Cl2NO2 |
|---|---|
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
N-(2-butan-2-ylphenyl)-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C19H21Cl2NO2/c1-4-12(2)15-7-5-6-8-17(15)22-19(23)13(3)24-18-10-9-14(20)11-16(18)21/h5-13H,4H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
CSHJDXDOBCFJJT-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





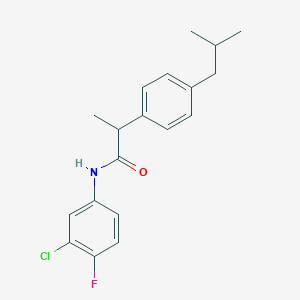



![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)
